4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
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Overview
Description
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring fused with a pyrano ring, a bromophenyl group, a cyano group, and a morpholine carboxylate moiety, making it a unique and potentially potent bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Cyclization to form the pyrano ring: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone in the presence of a base to form the pyrano ring.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Attachment of the morpholine carboxylate moiety: This is typically achieved through esterification or amidation reactions using morpholine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes like dihydrofolate reductase (DHFR) and receptors involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22BrN5O5 |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H22BrN5O5/c1-33-19-12-15(4-7-18(19)35-25(32)31-8-10-34-11-9-31)20-17(13-27)23(28)36-24-21(20)22(29-30-24)14-2-5-16(26)6-3-14/h2-7,12,20H,8-11,28H2,1H3,(H,29,30) |
InChI Key |
YEPOCARXYGMSQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
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